molecular formula C15H13Cl2N3O2 B2685406 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone CAS No. 477855-90-6

5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone

Cat. No.: B2685406
CAS No.: 477855-90-6
M. Wt: 338.19
InChI Key: YZHYCPBEMFNRBL-UHFFFAOYSA-N
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Description

5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyridazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Allylamino Group: The allylamino group can be introduced via nucleophilic substitution reactions, where an allylamine reacts with a suitable leaving group on the pyridazinone ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Allylamine, thionyl chloride, phosphorus pentachloride, various nucleophiles and electrophiles.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted compounds with diverse functional groups.

Scientific Research Applications

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: It has shown potential as an inhibitor of various enzymes, making it a candidate for drug development.

    Medicine: The compound’s biological activity suggests potential therapeutic applications, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It can be used in the development of advanced materials with specific chemical and physical properties.

Mechanism of Action

The mechanism of action of 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Known for its antiviral and antifungal properties.

    2-(5-(4-chlorostyryl)-1H-pyrazol-3-yl)phenol: Exhibits moderate potency against various microbial strains.

    1,2,3-Triazole derivatives: Widely studied for their biological and pharmacological activities.

Uniqueness

5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its pyridazinone core, combined with the allylamino and chloro substituents, provides a versatile scaffold for further chemical modifications and potential therapeutic applications.

Properties

IUPAC Name

4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2N3O2/c1-2-7-18-12-8-19-20(15(22)14(12)17)9-13(21)10-3-5-11(16)6-4-10/h2-6,8,18H,1,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZHYCPBEMFNRBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N(N=C1)CC(=O)C2=CC=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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